molecular formula C16H10F8 B1383211 1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane CAS No. 1864057-99-7

1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane

Cat. No. B1383211
M. Wt: 354.24 g/mol
InChI Key: FTHPVHXTZMBDON-UHFFFAOYSA-N
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Description

1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane is a synthetic organic compound with the CAS Number: 1864057-99-7 . It is also known as Halogenated Bisphenol AF (HBPAF). The compound has a linear formula of C16H10F8 .


Molecular Structure Analysis

The molecular structure of 1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane is represented by the InChI code: 1S/C16H10F8/c17-13-5-3-9(7-11(13)15(19,20)21)1-2-10-4-6-14(18)12(8-10)16(22,23)24/h3-8H,1-2H2 . This indicates that the compound consists of 16 carbon atoms, 10 hydrogen atoms, and 8 fluorine atoms.


Physical And Chemical Properties Analysis

The molecular weight of 1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane is 354.24 g/mol . The compound has a complexity of 364 and a XLogP3 of 6.1 . It has 24 heavy atoms, 8 hydrogen bond acceptors, and 3 rotatable bonds .

Scientific Research Applications

Poly(arylene Ether)s Synthesis

1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane derivatives, such as 9,10-bis-(4-fluoro-3-trifluoromethylphenyl) anthracene and 2,7-bis-(4-fluoro-3-trifluoromethylphenyl) fluorene, have been used in synthesizing novel poly(arylene ether)s. These polymers exhibit high thermal stability and are soluble in various organic solvents. Their potential applications span across high-performance materials due to their thermal properties and solubility in organic solvents (Salunke, Ghosh, & Banerjee, 2007).

Reaction Kinetics and Mechanism Studies

The compound has been instrumental in studying the kinetics and mechanism of reactions involving fluorinated compounds. For example, the kinetics of the reaction of 1,1,1-trifluoro-2,2-bis(4-nitrophenyl)ethane with 1,1,3,3-tetramethylguanidine in various solvents were analyzed, providing insights into the multistep mechanisms of fluorinated compound reactions (Jarczewski, Schroeder, Waligorski, & Dworniczak, 1991).

Synthesis of Cyclic Ketols and Diketones

Bis(acylsilanes) and trifluoromethyltrimethylsilane, compounds related to 1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane, have been used in synthesizing new families of cyclic ketols and diketones. This synthesis offers a novel route for regiospecific introduction of fluorine into organic molecules, which is significant in pharmaceutical and material science research (Saleur, Bouillon, & Portella, 2001).

Electrophilic Fluorination Research

The compound has been studied in the context of electrophilic fluorination, an important area in organofluorine chemistry. Research in this field focuses on developing methodologies for introducing fluorine into organic molecules, which is crucial for developing new pharmaceuticals and agrochemicals (Singh & Shreeve, 2004).

Olefin Polymerization Catalysts

Derivatives of 1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane, such as bis[1,2-(4-aryl-2-alkyl-1H- inden-1-yl)]ethane, have been used in the synthesis of ligands for olefin polymerization catalysts. This research contributes to the development of new materials in the polymer industry (Lotfi, Emamgholi, Bahrami, & Poorakbar, 2019).

properties

IUPAC Name

1-fluoro-4-[2-[4-fluoro-3-(trifluoromethyl)phenyl]ethyl]-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F8/c17-13-5-3-9(7-11(13)15(19,20)21)1-2-10-4-6-14(18)12(8-10)16(22,23)24/h3-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHPVHXTZMBDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC2=CC(=C(C=C2)F)C(F)(F)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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